

Quantum chemical calculations on 3-cyclohexylsydnone

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Compound of Interest

Compound Name: Sydnone, 3-cyclohexyl
Cat. No.: B15370856

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An in-depth analysis of the quantum chemical properties of 3-cyclohexyl-sydnone reveals key insights into its electronic structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes the key quantitative findings, and outlines the experimental protocols relevant to the study of this mesoionic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to 3-Cyclohexyl-sydnone

Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position.[1] These compounds are notable for their unique electronic structure, which can be represented by several resonance forms, leading to a separation of positive and negative charges within the ring system.[1] This dipolar nature makes them valuable as 1,3-dipoles in cycloaddition reactions for the synthesis of various heterocyclic systems, particularly pyrazoles.[2][3] The substituent at the N-3 position significantly influences the electronic properties and reactivity of the sydnone ring. In the case of 3-cyclohexyl-sydnone, the non-aromatic, bulky cyclohexyl group is expected to have a distinct electronic and steric impact compared to more common aryl or alkyl substituents.

Theoretical and Computational Methodology

Quantum chemical calculations are essential for understanding the molecular properties of compounds like 3-cyclohexyl-sydnone. Density Functional Theory (DFT) and Møller-Plesset



second-order perturbation theory (MP2) are among the most common methods for such investigations.[4][5]

Computational Protocol: Geometry Optimization and Frequency Analysis

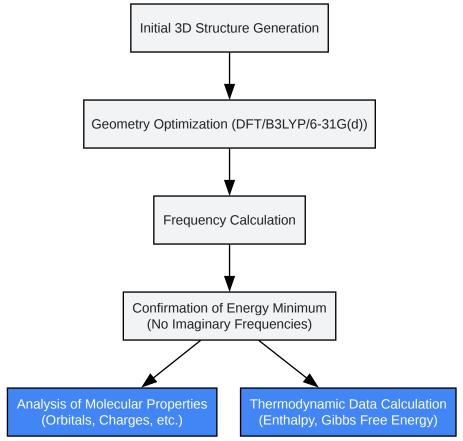
A standard computational protocol for studying 3-cyclohexyl-sydnone involves the following steps:

- Initial Structure Generation: A 3D model of 3-cyclohexyl-sydnone is constructed using molecular modeling software.
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set such as 6-31G(d).
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
- Solvation Effects: To model the behavior of the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

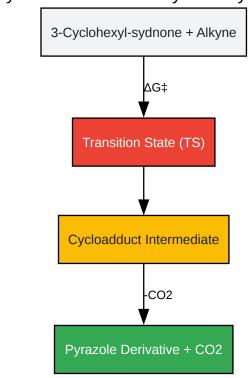
The following diagram illustrates a typical workflow for quantum chemical calculations:



Computational Workflow for 3-Cyclohexyl-sydnone Analysis



1,3-Dipolar Cycloaddition Pathway of 3-Cyclohexyl-sydnone





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